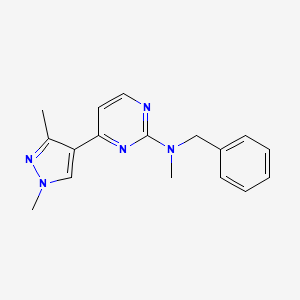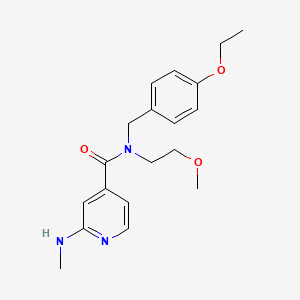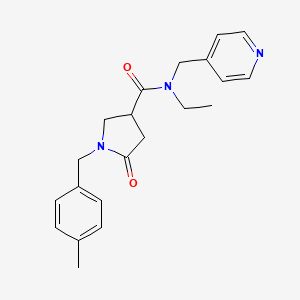
N-benzyl-4-(1,3-dimethylpyrazol-4-yl)-N-methylpyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-4-(1,3-dimethylpyrazol-4-yl)-N-methylpyrimidin-2-amine is a synthetic organic compound that belongs to the class of heterocyclic amines This compound features a pyrimidine ring substituted with a benzyl group, a dimethylpyrazole moiety, and a methylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(1,3-dimethylpyrazol-4-yl)-N-methylpyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, the compound undergoes nucleophilic substitution with benzylamine to form N-benzylpyrimidin-2-amine.
Introduction of the Pyrazole Moiety:
Methylation: The final step is the methylation of the amine group using a methylating agent such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-benzyl-4-(1,3-dimethylpyrazol-4-yl)-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the pyrimidine ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
科学研究应用
N-benzyl-4-(1,3-dimethylpyrazol-4-yl)-N-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of N-benzyl-4-(1,3-dimethylpyrazol-4-yl)-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
N-benzyl-4-(1,3-dimethylpyrazol-4-yl)-N-ethylpyrimidin-2-amine: Similar structure with an ethyl group instead of a methyl group.
N-benzyl-4-(1,3-dimethylpyrazol-4-yl)-N-methylpyridine-2-amine: Pyridine ring instead of pyrimidine.
N-benzyl-4-(1,3-dimethylpyrazol-4-yl)-N-methylpyrimidin-2-ol: Hydroxyl group instead of an amine.
Uniqueness
N-benzyl-4-(1,3-dimethylpyrazol-4-yl)-N-methylpyrimidin-2-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
属性
IUPAC Name |
N-benzyl-4-(1,3-dimethylpyrazol-4-yl)-N-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-13-15(12-22(3)20-13)16-9-10-18-17(19-16)21(2)11-14-7-5-4-6-8-14/h4-10,12H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHMURXGFRKHNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC(=NC=C2)N(C)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2-furylmethyl){[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}(3-thienylmethyl)amine](/img/structure/B5900261.png)
![2-methyl-1-(1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperidin-4-yl)propan-1-ol](/img/structure/B5900265.png)

![1-{[1-(2-furylmethyl)piperidin-3-yl]carbonyl}-4-isopropylpiperazine](/img/structure/B5900298.png)
![4-(5-methyl-1-propyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B5900300.png)

![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-3-(propionylamino)benzamide](/img/structure/B5900325.png)
![4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B5900337.png)
![4-({ethyl[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5900342.png)
![1-[3-[(2S,6S)-6-butyl-2-prop-2-enyl-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]-4,6-dimethylpyrimidin-2-one](/img/structure/B5900344.png)
![(5-{[(4-fluorobenzyl)(pyridin-4-ylmethyl)amino]methyl}-2-furyl)methanol](/img/structure/B5900345.png)
![N-(2-hydroxy-3-phenylpropyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5900356.png)
![3-(acetylamino)-N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5900357.png)
![(2-furylmethyl)(2-morpholin-4-ylethyl)[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B5900365.png)
